An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzyl-2,8-diazaspiro[4.5]decane
An In-depth Technical Guide to the Synthesis and Characterization of 2-Benzyl-2,8-diazaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Benzyl-2,8-diazaspiro[4.5]decane. This versatile spirocyclic diamine serves as a crucial building block and linker in the development of novel therapeutics, particularly in the fields of targeted protein degradation and kinase inhibition.
Introduction
2-Benzyl-2,8-diazaspiro[4.5]decane, with the CAS number 336191-15-2, is a heterocyclic organic compound featuring a spirocyclic core composed of a piperidine and a pyrrolidine ring sharing a single carbon atom.[1][2] The presence of a benzyl group on one of the nitrogen atoms and a secondary amine on the other provides a valuable scaffold for further chemical modification. Its structural rigidity and synthetic tractability have made it a sought-after component in medicinal chemistry.
The primary application of 2-Benzyl-2,8-diazaspiro[4.5]decane is as a linker in Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The 2,8-diazaspiro[4.5]decane moiety often forms the rigid core of the linker connecting the target protein binder and the E3 ligase ligand.[3] Additionally, this scaffold is found in the structure of potent and selective dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors, which have therapeutic potential in treating inflammatory bowel disease.
Synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decane
A logical synthetic approach would commence with the reductive amination of N-Boc-4-piperidone with a suitable amine, followed by cyclization and subsequent functionalization.
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for 2-Benzyl-2,8-diazaspiro[4.5]decane.
Caption: Proposed synthetic workflow for 2-Benzyl-2,8-diazaspiro[4.5]decane.
Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the proposed synthesis.
Step 1: Synthesis of 8-Boc-2,8-diazaspiro[4.5]decane
This procedure is adapted from methodologies for similar spirocyclic systems.
-
Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add aminoacetaldehyde dimethyl acetal (1.1 eq) and acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Work-up and Extraction: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in DCM and add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 4-6 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting crude 8-Boc-2,8-diazaspiro[4.5]decane can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decane
-
Benzylation: To a solution of 8-Boc-2,8-diazaspiro[4.5]decane (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq). Stir the mixture at room temperature for 12-16 hours.
-
Work-up and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate.
-
Deprotection: Dissolve the crude protected product in DCM and add TFA (10 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2-4 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The final product, 2-Benzyl-2,8-diazaspiro[4.5]decane, can be purified by column chromatography or crystallization.
Characterization
The structural confirmation of 2-Benzyl-2,8-diazaspiro[4.5]decane is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific data for the target compound is not published, the following tables summarize the expected and representative data based on closely related analogs.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 336191-15-2 | [1][2] |
| Molecular Formula | C₁₅H₂₂N₂ | [1][2] |
| Molecular Weight | 230.35 g/mol | [1][2] |
| Appearance | Solid | [1] |
Representative Spectroscopic Data
The following tables provide expected ¹H NMR, ¹³C NMR, and MS data for 2-Benzyl-2,8-diazaspiro[4.5]decane, extrapolated from published data for its derivatives.[4]
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Ar-H (benzyl) |
| 3.55 | s | 2H | -CH₂-Ph |
| 2.80-3.00 | m | 4H | Piperidine ring protons adjacent to N |
| 2.60-2.75 | m | 4H | Pyrrolidine ring protons adjacent to N |
| 1.60-1.80 | m | 4H | Piperidine ring protons |
| 1.40-1.55 | m | 2H | Pyrrolidine ring protons |
| 1.50 (broad s) | 1H | N-H |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Ar-C (quaternary) |
| 129.0 | Ar-CH |
| 128.5 | Ar-CH |
| 127.0 | Ar-CH |
| 64.0 | Spiro-C |
| 63.5 | -CH₂-Ph |
| 55.0 | Piperidine C-H adjacent to N |
| 52.0 | Pyrrolidine C-H adjacent to N |
| 35.0 | Piperidine C-H |
| 30.0 | Pyrrolidine C-H |
Table 3: Representative Mass Spectrometry Data
| Technique | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |
| ESI-MS | 231.1856 | ~231.2 |
Role in Signaling Pathways: A PROTAC Linker
As previously mentioned, a significant application of 2-Benzyl-2,8-diazaspiro[4.5]decane is its use as a rigid linker in the design of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC utilizing this spirocyclic core to degrade a target protein (e.g., EZH2).[3]
Caption: Mechanism of PROTACs using 2-Benzyl-2,8-diazaspiro[4.5]decane as a linker.
Conclusion
2-Benzyl-2,8-diazaspiro[4.5]decane is a synthetically accessible and highly valuable scaffold in modern drug discovery. Its rigid spirocyclic structure makes it an ideal component for linkers in PROTACs, enabling the precise spatial orientation of a target protein and an E3 ligase to facilitate targeted protein degradation. Furthermore, its presence in potent kinase inhibitors highlights its versatility as a core structural element. The proposed synthetic route and representative characterization data provided in this guide offer a solid foundation for researchers and drug development professionals working with this important molecule. Further exploration and optimization of synthetic methodologies and applications of this compound are likely to yield novel and impactful therapeutic agents.
References
- 1. 8-Benzyl-2,8-diazaspiro 4.5 decane 336191-15-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
